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Compound of Interest

Compound Name: 1-Phenethyl-2-pyridone-d5

Cat. No.: B12431548

Get Quote

Content Type: Technical Reference & Application Protocol Subject: Deuterated Internal

Standard for Fentanyl Impurity Profiling Parent CAS: 18065-78-6 (Unlabeled) Target Audience:

Analytical Chemists, Forensic Toxicologists, Pharmaceutical QC Scientists

Core Identity & Technical Specifications
1-Phenethyl-2-pyridone-d5 is a stable isotope-labeled analog of 1-phenethyl-2(1H)-

pyridinone. It serves as a critical Internal Standard (IS) in the quantitative analysis of fentanyl

impurities, specifically identifying byproducts of the "Siegfried" synthesis method and oxidative

degradation pathways of N-phenethyl-4-piperidone (NPP).
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Feature Specification

Chemical Name 1-(2-Phenylethyl)-2(1H)-pyridinone-d5

Common Name 1-Phenethyl-2-pyridone-d5

Parent CAS 18065-78-6

Labeled CAS
Not formally assigned (Referenced as d5-analog

of 18065-78-6)

Molecular Formula C₁₃H₈D₅NO

Molecular Weight 204.28 g/mol (approx.)

Isotopic Purity ≥ 99 atom % D

Chemical Purity ≥ 98%

Solubility Chloroform, Methanol, DMSO

Appearance Off-white to pale yellow solid

Structural Visualization
The following diagram illustrates the chemical structure of the d5-labeled compound compared

to its non-deuterated parent. The deuterium labeling is typically located on the phenyl ring of

the phenethyl chain (

), ensuring metabolic stability and minimal scrambling during ionization.
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Figure 1: Structural comparison between the analyte and its deuterated internal standard.
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Scientific Significance & Application Context
The "Siegfried" Marker
In forensic toxicology and pharmaceutical impurity profiling, 1-Phenethyl-2-pyridone is a

specific marker for the Siegfried method of fentanyl synthesis. This route involves the reaction

of 4-piperidone with phenethyl bromide (or tosylate) to form N-phenethyl-4-piperidone (NPP).[1]

Origin: The pyridone impurity arises from the dehydrogenation/oxidation of the piperidine ring

in NPP or Fentanyl, often catalyzed by suboptimal reaction conditions or aging of the

sample.

Role of d5-IS: Due to the complexity of biological matrices (plasma, urine) and seizure

samples (powders), matrix effects can severely suppress ionization. The d5-analog co-elutes

with the target impurity, compensating for matrix suppression and ensuring accurate

quantification.
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Figure 2: Formation of 1-Phenethyl-2-pyridone during Fentanyl synthesis and degradation.
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Analytical Protocol: LC-MS/MS Methodology
This protocol outlines a self-validating workflow for quantifying 1-Phenethyl-2-pyridone using

the d5-analog.

Sample Preparation (Liquid-Liquid Extraction)
Aliquot: Transfer 100 µL of biological sample (plasma/urine) or dissolved API to a glass tube.

IS Addition: Add 10 µL of 1-Phenethyl-2-pyridone-d5 working solution (1 µg/mL in

Methanol).

Buffer: Add 200 µL Carbonate Buffer (pH 9.5) to ensure the analyte is in its non-ionized base

form (promoting organic solubility).

Extraction: Add 2 mL Chlorobutane:Ethyl Acetate (9:1). Vortex for 2 mins.

Separation: Centrifuge at 3500 rpm for 5 mins.

Reconstitution: Evaporate the supernatant under

at 40°C. Reconstitute in 100 µL Mobile Phase A:B (90:10).

LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 5% B

1-5 min: Ramp to 95% B
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5-6 min: Hold 95% B

6.1 min: Re-equilibrate 5% B

MRM Transitions (Multiple Reaction Monitoring)
The following transitions are derived from the fragmentation logic: cleavage of the phenethyl

group (forming tropylium/phenethyl cation) and the pyridone core.

Analyte
Precursor Ion (

)

Product Ion (

)
Role

Collision
Energy (eV)

Target

(Unlabeled)
200.1 105.1

(Phenethyl)
Quantifier 25

96.0 (Pyridone) Qualifier 35

IS (d5-Labeled) 205.1 110.1 (d5-

Phenethyl)
Quantifier 25

96.0 (Pyridone) Qualifier 35

Note: The +5 mass shift in the Quantifier ion (105 → 110) confirms the deuterium label is on

the phenethyl ring. The Qualifier ion (96) remains unchanged, providing a structural cross-

check.

Synthesis & Stability Guidelines
Synthesis Route (General)
The d5-analog is typically synthesized via N-alkylation of 2-hydroxypyridine (which exists in

equilibrium with 2-pyridone) using (2-Bromoethyl)benzene-d5.

Reagents: 2-Hydroxypyridine + 1-Bromo-2-(phenyl-d5)ethane +

.

Solvent: Acetonitrile or DMF.
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Reflux: 60-80°C for 4-6 hours.

Purification: Silica gel chromatography is required to separate the N-alkylated product

(pyridone) from the O-alkylated byproduct (alkoxypyridine).

Storage & Handling
State: Solid powder.

Storage: -20°C, protected from light and moisture.

Stability: Stable for >2 years if stored properly. Solutions in methanol are stable for ~6

months at -20°C.

Handling: Use in a fume hood; standard PPE (gloves, goggles) required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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